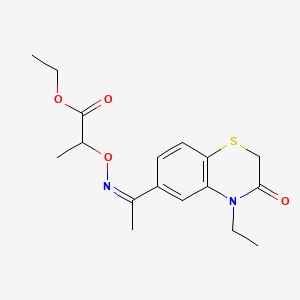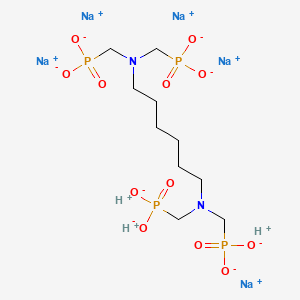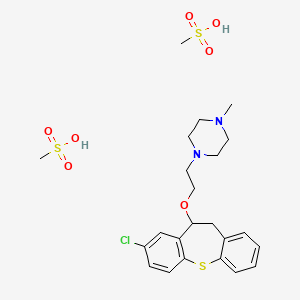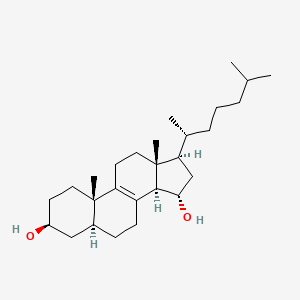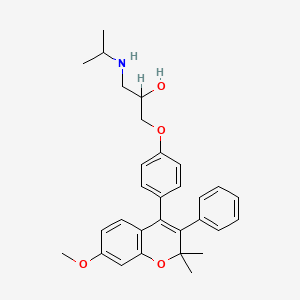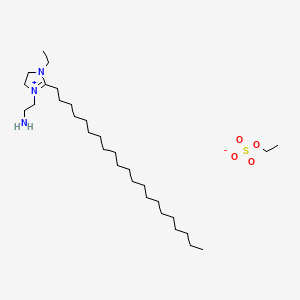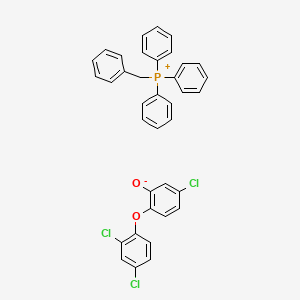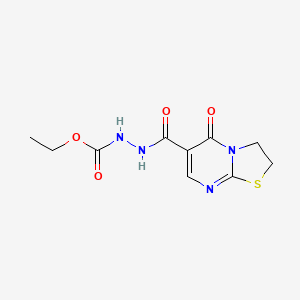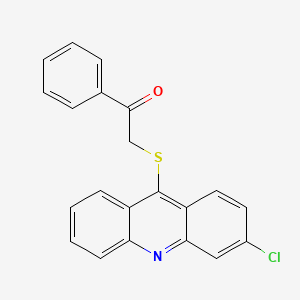
Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-phenyl- is a chemical compound known for its unique structure and properties It contains an acridine moiety, which is a tricyclic aromatic system, and a phenyl group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-phenyl- typically involves the following steps:
Formation of the Acridine Moiety: The acridine nucleus can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable reagents.
Chlorination: The acridine moiety is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Thioether Formation: The chlorinated acridine is then reacted with a thiol compound to form the thioether linkage.
Attachment of the Phenyl Group: The final step involves the attachment of the phenyl group to the ethanone backbone through Friedel-Crafts acylation or similar reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-phenyl- can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to yield the corresponding reduced forms of the acridine moiety.
Substitution: The chlorine atom in the acridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Acridine Derivatives: Formed through reduction reactions.
Substituted Acridine Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of acridine derivatives.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-phenyl- involves its interaction with molecular targets such as DNA and proteins. The acridine moiety can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with specific proteins, modulating their activity and contributing to its biological effects.
類似化合物との比較
- Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-(4-nitrophenyl)-
- Acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring or the acridine moiety can significantly alter the chemical and biological properties of these compounds.
- Reactivity: Variations in the substituents can affect the reactivity of the compound, influencing the types of reactions it undergoes and the conditions required.
- Biological Activity: The biological activity of these compounds can vary based on their structure, with some derivatives showing enhanced or reduced activity in specific applications.
Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-phenyl- stands out due to its unique combination of structural features, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
134826-39-4 |
|---|---|
分子式 |
C21H14ClNOS |
分子量 |
363.9 g/mol |
IUPAC名 |
2-(3-chloroacridin-9-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C21H14ClNOS/c22-15-10-11-17-19(12-15)23-18-9-5-4-8-16(18)21(17)25-13-20(24)14-6-2-1-3-7-14/h1-12H,13H2 |
InChIキー |
CSTCCOZGJYQAPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C3C=CC(=CC3=NC4=CC=CC=C42)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


